![molecular formula C25H18ClN3O4S B14732138 1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione CAS No. 7018-32-8](/img/structure/B14732138.png)
1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Formation of the Pyrrolidine Ring: This involves the reaction of an appropriate amine with a diketone.
Formation of the Pyridine Ring: This can be synthesized via a condensation reaction involving an aldehyde and an amine.
Final Coupling: The final step involves coupling the benzothiazole, pyrrolidine, and pyridine intermediates under specific conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydroxymethylidene group can participate in condensation reactions with amines or alcohols.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the pyrrolidine and pyridine rings can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione can be compared with similar compounds such as:
1-(6-Chloro-1,3-benzothiazol-2-yl)-3-phenyl-urea: This compound also features a benzothiazole ring but differs in its functional groups and overall structure.
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Another benzothiazole derivative with different substituents and applications.
1-(6-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: This compound has a similar benzothiazole core but with an azetidine ring.
The uniqueness of this compound lies in its combination of three distinct rings and the specific functional groups attached to them, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
7018-32-8 |
|---|---|
Molekularformel |
C25H18ClN3O4S |
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H18ClN3O4S/c1-2-33-17-5-3-4-15(12-17)22(30)20-21(14-8-10-27-11-9-14)29(24(32)23(20)31)25-28-18-7-6-16(26)13-19(18)34-25/h3-13,21,30H,2H2,1H3 |
InChI-Schlüssel |
SZNBIXFPSLNMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)Cl)C5=CC=NC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




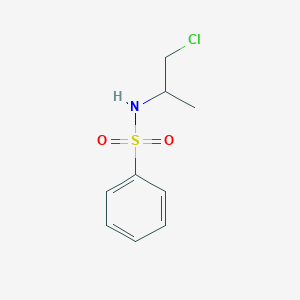

![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
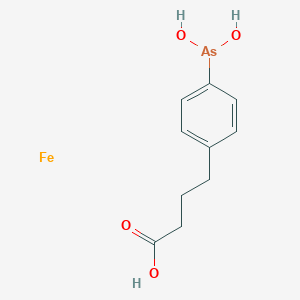

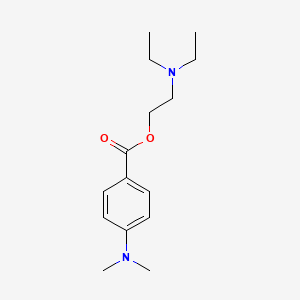
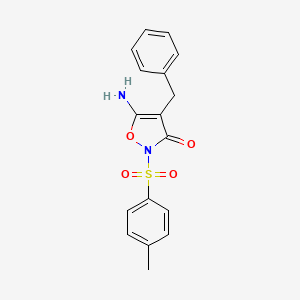

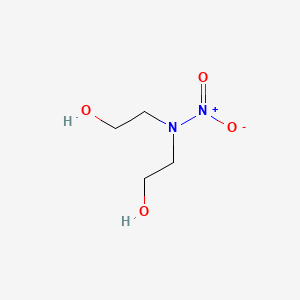


![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
